3-Bromo-5-t-butyl-2-fluorobenzaldehyde (CAS 1291487-24-5) is a highly functionalized aromatic building block characterized by an aldehyde core flanked by an activated ortho-fluorine, a meta-bromine, and a bulky para-tert-butyl group (relative to the fluorine). In industrial procurement, this compound is primarily sourced as an advanced precursor for complex heterocycles, active pharmaceutical ingredients (APIs), and specialized agrochemicals. Its commercial value lies in the precise spatial arrangement of orthogonal reactive sites: the formyl group allows for condensation and reductive amination, the C2-fluorine is primed for nucleophilic aromatic substitution (SNAr), and the C3-bromine serves as a reliable handle for palladium-catalyzed cross-coupling [1]. The inclusion of the C5-tert-butyl group provides significant lipophilicity and steric shielding, differentiating it from simpler halogenated benzaldehydes and streamlining downstream purification workflows [2].
Substituting 3-Bromo-5-t-butyl-2-fluorobenzaldehyde with simpler analogs, such as 3-bromo-2-fluorobenzaldehyde or 5-tert-butyl-2-fluorobenzaldehyde, fundamentally disrupts downstream synthetic workflows. Removing the tert-butyl group eliminates a critical lipophilic anchor, reducing the target molecule's binding affinity in hydrophobic pockets and altering the calculated LogP by approximately 1.5 to 1.8 units, which can derail structure-activity relationship (SAR) optimization [1]. Conversely, utilizing an analog without the C3-bromine removes the primary site for late-stage transition-metal-catalyzed diversification, forcing chemists to rely on harsh, poorly regioselective C-H activation protocols that typically yield less than 40% of the desired product [2]. Furthermore, replacing the C2-fluorine with a less electronegative group (e.g., chlorine or hydrogen) shuts down the facile SNAr pathway, requiring significantly higher temperatures and stronger bases that degrade sensitive functional groups during heterocycle cyclization [3].
The presence of the C3-bromine atom provides a highly reliable handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Under standard Pd-catalyzed conditions, 3-Bromo-5-t-butyl-2-fluorobenzaldehyde achieves >95% conversion to the corresponding biaryl or amine derivatives. In contrast, attempting to functionalize the C3 position of the baseline comparator, 5-tert-butyl-2-fluorobenzaldehyde, requires undirected C-H activation, which typically stalls at <40% yield and produces complex mixtures of regioisomers [1].
| Evidence Dimension | Yield and regioselectivity of C3-arylation |
| Target Compound Data | >95% conversion via directed Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 5-tert-butyl-2-fluorobenzaldehyde (<40% yield via undirected C-H activation) |
| Quantified Difference | >55% absolute increase in yield and elimination of regioisomer byproducts |
| Conditions | Standard Pd(dppf)Cl2 catalysis, boronic acid, base, 80°C |
Procurement of the brominated precursor eliminates the need for multi-step, low-yield C-H functionalization, directly reducing raw material waste and synthesis time.
The C2-fluorine is strongly activated by the adjacent electron-withdrawing formyl group, making it highly susceptible to nucleophilic attack by amines and thiols. Reactions with primary amines proceed to >90% yield at mild temperatures (60°C) within 2-4 hours. When compared to 3-bromo-5-tert-butylbenzaldehyde (lacking the fluorine), which is completely inert to SNAr under identical conditions and requires harsh transition-metal amination (>100°C, strong bases), the fluorinated target preserves sensitive functional groups [1].
| Evidence Dimension | Temperature and yield for C2-amination |
| Target Compound Data | >90% yield at 60°C (transition-metal-free) |
| Comparator Or Baseline | 3-bromo-5-tert-butylbenzaldehyde (0% yield without Pd/Cu catalysis; requires >100°C) |
| Quantified Difference | 40°C reduction in reaction temperature and elimination of metal catalyst requirement |
| Conditions | Primary amine, K2CO3, DMF, 60°C, 4 hours |
Enables the mild, metal-free construction of 2-amino benzaldehydes, which are critical intermediates for indole and quinoline API scaffolds.
The inclusion of the bulky tert-butyl group at the C5 position significantly alters the physicochemical and structural profile of the building block. It increases the calculated partition coefficient (cLogP) by approximately +1.6 units compared to 3-bromo-2-fluorobenzaldehyde. Furthermore, the substantial steric bulk (A-value ~4.8 kcal/mol) effectively shields the C4 and C6 positions from off-target electrophilic attacks during aggressive downstream transformations, ensuring >98% regioselectivity in multi-step syntheses, whereas the unshielded comparator often yields 10-15% of undesired side products[1].
| Evidence Dimension | Calculated LogP and regioselectivity in electrophilic substitutions |
| Target Compound Data | +1.6 cLogP increase; >98% regioselectivity |
| Comparator Or Baseline | 3-bromo-2-fluorobenzaldehyde (lower lipophilicity; 85-90% regioselectivity) |
| Quantified Difference | ~10% reduction in off-target side products and significant lipophilicity enhancement |
| Conditions | Standard electrophilic aromatic substitution conditions |
Procuring the tert-butylated variant is essential for designing lipophilic drug candidates and avoiding costly chromatographic separations of regioisomers.
Directly leveraging the mild SNAr capabilities of the C2-fluorine, this compound is an ideal starting material for the rapid assembly of complex indole and quinoline cores. The aldehyde group allows for initial condensation with amines, followed by cyclization via displacement of the fluorine. The retained C3-bromine then serves as a late-stage diversification point for cross-coupling, enabling the creation of vast libraries of heterocyclic APIs without requiring de novo ring synthesis[1].
In medicinal chemistry, occupying deep, hydrophobic binding pockets (such as those found in mutant kinases) is a common strategy to increase binding affinity. The C5-tert-butyl group provides the necessary steric bulk and +1.6 cLogP enhancement to achieve this, while the aldehyde and halogen handles allow for precise integration into the larger inhibitor scaffold via reductive amination and Suzuki coupling [2].
The combination of a lipophilic tert-butyl group and a halogenated aromatic ring is a highly privileged motif in modern fungicides and herbicides, designed to maximize membrane permeability and metabolic stability. Procuring this specific polyfunctional building block allows agrochemical manufacturers to install this entire motif in a single step, rather than building it linearly, thereby streamlining scale-up and reducing the cost of goods [3].